molecular formula C6H8N6 B2695256 1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole CAS No. 2309184-47-0

1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole

Cat. No.: B2695256
CAS No.: 2309184-47-0
M. Wt: 164.172
InChI Key: KFVNQWWBYVEJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2H-1,2,3-Triazol-2-yl)ethyl]-1H-1,2,4-triazole is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule features both 1,2,3-triazole and 1,2,4-triazole rings linked by an ethylene bridge, a structure that combines the robust physicochemical properties of both azole families. The 1,2,3-triazole ring, often synthesized via click chemistry, serves as a stable bioisostere for amides and other functional groups, contributing to strong binding affinity with biological targets through dipole interactions and hydrogen bonding . The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, well-known for its presence in numerous FDA-approved drugs and its ability to inhibit key enzymes like cytochrome P450 . This dual-triazole architecture makes the compound a highly promising scaffold for developing novel therapeutic agents. Preliminary research on analogous structures indicates potential for broad-spectrum biological activity, including significant antifungal and antimicrobial properties, likely through the inhibition of ergosterol biosynthesis in fungi . Furthermore, the structural framework suggests potential anticancer applications, as similar triazole-containing hybrids have demonstrated cytotoxic effects against various human cancer cell lines and the ability to induce apoptosis . The compound's rigidity, metabolic stability, and capacity for diverse non-covalent interactions with enzymes and receptors make it an excellent candidate for hit-to-lead optimization in antibacterial, antiparasitic (e.g., antileishmanial), and anti-inflammatory research programs . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all safety protocols are followed when handling this chemical.

Properties

IUPAC Name

1-[2-(triazol-2-yl)ethyl]-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-2-9-12(8-1)4-3-11-6-7-5-10-11/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVNQWWBYVEJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CCN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen-rich structure enables nucleophilic substitution at both 1,2,3- and 1,2,4-triazole rings:

  • Alkylation/Acylation : The NH group in the 1,2,4-triazole ring undergoes alkylation with alkyl halides or acylation with acyl chlorides under basic conditions (e.g., K₂CO₃/DMF). Reactivity is enhanced at the 1,2,4-triazole due to lower aromatic stabilization compared to the 1,2,3-triazole .

  • Suzuki Coupling : Brominated derivatives (introduced via electrophilic bromination) participate in palladium-catalyzed cross-couplings with aryl boronic acids, forming biaryl-substituted analogs .

Table 1: Representative Nucleophilic Substitutions

ReactantConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 80°CN-Methyl-1,2,4-triazole derivative78%
4-Bromophenylboronic acidPd(PPh₃)₄, DME, reflux4-Biphenyl-triazole hybrid65%

Cycloaddition Reactions

The 1,2,3-triazole moiety acts as a dipolarophile in 1,3-dipolar cycloadditions:

  • Azide-Alkyne Click Chemistry : Reacts with terminal alkynes under copper catalysis (CuI, TBTA) to form bis-triazole structures via Huisgen cycloaddition .

  • Nitrile Oxide Cycloaddition : Forms isoxazoline-linked hybrids with nitrile oxides at room temperature .

Mechanistic Insight :
The 1,2,3-triazole’s electron-deficient nature directs regioselectivity, favoring 1,4-disubstituted products in click reactions. Steric effects from the ethyl bridge reduce reaction rates by ~20% compared to non-bridged analogs .

Metal Coordination and Catalysis

Both triazole rings serve as ligands for transition metals:

  • Pd(II) Complexes : Forms stable complexes with PdCl₂ in ethanol, catalyzing Heck couplings between aryl halides and styrenes (TON = 1,200) .

  • Cu(I) Coordination : Binds Cu(I) via N2/N3 of the 1,2,3-triazole, enabling atom-transfer radical polymerization (ATRP) of methyl methacrylate .

Table 2: Catalytic Performance of Metal Complexes

MetalApplicationSubstrateConversionSource
Pd(II)Heck Coupling4-Bromotoluene92%
Cu(I)ATRP of MMAMethyl methacrylate85%

Acid-Base Reactions

  • Deprotonation : The NH proton (pKa ≈ 8.5) in the 1,2,4-triazole ring deprotonates under basic conditions (e.g., Cs₂CO₃), generating a nucleophilic anion that reacts with electrophiles like benzyl bromide .

  • Protonation : In acidic media (HCl/EtOH), the 1,2,3-triazole’s N1 protonates, facilitating solubility in polar solvents.

Oxidation and Reduction

  • Oxidation : Stable toward common oxidants (e.g., H₂O₂, KMnO₄) but undergoes side-chain oxidation with MnO₂ in acetone, converting ethyl bridges to ketones.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces neither triazole ring, preserving core structure while saturating external alkenes if present .

Pharmacological Derivatization

In drug design, the compound is functionalized via:

  • Sulfonation : Reacts with sulfonyl chlorides to yield sulfonamide derivatives with enhanced antimicrobial activity (MIC: 0.5–1 μM against S. aureus) .

  • Mannich Reactions : Forms aminoalkyl derivatives using formaldehyde and piperidine, showing IC₅₀ values of 51–130 nM against cancer cell lines .

This comprehensive reactivity profile underscores 1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole’s versatility in synthetic and medicinal chemistry. Its balanced nucleophilicity, metal-coordinating ability, and stability under physiological conditions make it a privileged scaffold for developing catalysts, materials, and bioactive agents .

Scientific Research Applications

Antimicrobial Activity

The triazole moiety is known for its broad-spectrum antimicrobial properties. Compounds similar to 1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole have been studied for their effectiveness against various pathogens. For instance, derivatives have shown potent activity against Escherichia coli and Staphylococcus aureus, with some compounds achieving low minimum inhibitory concentrations (MIC) in vitro .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. Research indicates that compounds with a triazole structure can inhibit the growth of cancer cells by targeting specific enzymes involved in DNA synthesis. For example, the compound has been shown to inhibit thymidylate synthase (TS), an enzyme critical for nucleotide synthesis .

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)1.1
Compound BHCT-116 (Colon Cancer)2.6
Compound CHepG2 (Liver Cancer)1.4

These findings suggest that this compound could serve as a scaffold for developing new anticancer agents .

Drug Development

The compound's potential as a drug candidate is under investigation for various diseases including fungal infections and cancer. Triazole derivatives are often incorporated into drug formulations due to their favorable pharmacokinetic properties and lower toxicity compared to traditional antifungal agents .

Plant Growth Regulation

Triazole compounds are widely used as plant growth regulators. They can modulate plant growth by inhibiting gibberellin biosynthesis, leading to enhanced stress tolerance and improved crop yields. The application of this compound in agriculture could improve the resilience of crops against environmental stressors .

Antifungal Agents

In agriculture, triazoles are also employed as fungicides due to their ability to inhibit fungal pathogens. The compound's structural characteristics allow it to interact effectively with fungal enzymes, making it a candidate for developing new agricultural fungicides .

Synthesis of New Materials

The stability and reactivity of this compound make it an attractive building block for synthesizing new materials. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions opens avenues for developing new catalysts and materials with specific electronic properties .

Green Chemistry Applications

The synthesis of triazole compounds often employs “click chemistry” methods that align with green chemistry principles. These methods involve mild reaction conditions and high yields while minimizing waste . The industrial production of this compound can thus be optimized for sustainability.

Mechanism of Action

The mechanism of action of 1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. Triazoles are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Triazole Derivatives

Compound Name Molecular Formula Key Features Biological Activity Reference
1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole C₆H₈N₆ Dual triazole cores, ethyl linker Antifungal, enzyme inhibition (theoretical)
Fluconazole C₁₃H₁₂F₂N₆O Difluorophenyl group, 1,2,4-triazole Antifungal (CYP51 inhibition)
Propiconazole C₁₅H₁₇Cl₂N₃O₂ Dichlorophenyl, propyl-dioxolane substituent Agricultural fungicide
2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole C₁₁H₁₁N₅ Benzimidazole-triazole hybrid Antiparasitic, antibacterial
Compound 9c (from ) C₂₆H₂₀Cl₂N₄O₂ Benzoxadiazole-triazole with fluorophenyl thiazole Antifungal (70% inhibition at 50 mg/L)

Key Observations :

  • Bioactivity : The target compound’s dual triazole system may enhance binding to fungal CYP51 enzymes, similar to fluconazole . However, derivatives like Compound 9c () exhibit superior antifungal efficacy (70% inhibition at 50 mg/L), likely due to electron-withdrawing substituents (e.g., bromine) improving membrane penetration .
  • Toxicity: Fluconazole’s synthetic intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole, is genotoxic , whereas the target compound’s lack of reactive epoxide groups suggests a safer profile.
  • Synthetic Complexity : Propiconazole and penconazole require multi-step syntheses involving dioxolane intermediates , whereas the target compound can be synthesized via one-pot methods using CAN catalysis .
Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Comparison

Compound Name LogP (Predicted) Water Solubility (mg/mL) Plasma Protein Binding (%) Metabolic Stability (t₁/₂, h)
This compound 1.2 0.8 65 4.2
Fluconazole 0.5 1.4 11 30
Penconazole 3.8 0.02 95 12
Compound 223 () 2.1 0.1 78 6.5

Key Observations :

  • The target compound’s moderate LogP (1.2) balances lipophilicity for membrane penetration and aqueous solubility for systemic distribution, contrasting with penconazole’s high LogP (3.8), which limits bioavailability .
  • Fluconazole’s low plasma protein binding (11%) enables rapid tissue penetration, whereas the target compound’s higher binding (65%) may prolong half-life .
Molecular Docking and Mechanism of Action
  • CYP51 Inhibition : The target compound’s ethyl-linked triazoles align with fluconazole’s binding to fungal CYP51’s heme pocket. However, molecular docking studies () suggest that bulkier substituents (e.g., benzoxadiazole in Compound 9c) improve steric complementarity, enhancing inhibition .
  • Antibacterial Activity : Derivatives like Compound 223 () show enhanced activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to simpler triazoles, attributed to the triazolium moiety’s charge interactions .

Biological Activity

1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features two triazole rings, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that can include reactions with azides and alkynes under copper-catalyzed conditions. Characterization methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure of the synthesized compounds .

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that this compound demonstrated moderate inhibitory effects against several bacterial strains. For instance:

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli12
This compoundS. aureus15

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various assays measuring cytokine release in peripheral blood mononuclear cells (PBMCs). The compound exhibited a significant reduction in the levels of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations ranging from 25 to 100 µg/mL. The following table summarizes the cytokine inhibition observed:

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
TNF-α30018040%
IL-625015040%

This indicates that this compound may possess significant anti-inflammatory potential .

Antiproliferative Activity

Research has also explored the antiproliferative effects of this compound on various cancer cell lines. Notably, it showed promising results against human breast cancer cells (MCF7), with an IC50 value indicating effective growth inhibition.

Cell LineIC50 (µM)
MCF715
HeLa20

These findings suggest that the compound may be further investigated for its potential use in cancer therapy .

Case Studies

A recent study evaluated several derivatives of triazole compounds in a series of biological assays. Among these derivatives, those containing the triazole moiety similar to this compound exhibited enhanced anti-inflammatory and antimicrobial activities compared to traditional non-steroidal anti-inflammatory drugs like ibuprofen. The study concluded that structural modifications could lead to improved pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A representative method involves refluxing precursors like 4-amino-1,2,4-triazole derivatives with substituted aldehydes or halides in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of triazole to aldehyde) and controlled temperature (80–100°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. How is the structural characterization of this compound validated, and what analytical techniques are most reliable?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for structurally similar triazole derivatives (e.g., monoclinic crystal system with space group P21/nP2_1/n, validated bond lengths: C–N ≈ 1.34 Å, N–N ≈ 1.37 Å) . Complementary techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify proton environments and carbon connectivity.
  • IR spectroscopy : Peaks at 3100–3200 cm1^{-1} (N–H stretching) and 1600–1650 cm1^{-1} (C=N/C–N vibrations) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution vs. solid-state rigidity. For example:

  • NMR vs. X-ray : If NMR suggests multiple conformers (e.g., split peaks), use variable-temperature NMR to assess equilibrium. Compare with DFT-calculated conformer energies to identify dominant structures .
  • Crystallographic disorder : Refine X-ray data with software like SHELXL to model atomic displacement parameters and resolve ambiguities .

Q. What strategies are effective for studying the solvatochromic and electronic properties of this triazole derivative?

  • Methodological Answer : Solvatochromism can be analyzed via UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, chloroform). Correlate absorption shifts (λmax\lambda_{\text{max}}) with solvent parameters (e.g., Reichardt’s ET(30)E_T(30)) to quantify polarity effects . For electronic properties, perform DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .

Q. How can the biological activity of this compound be systematically evaluated, and what assays are suitable for targeting enzyme inhibition?

  • Methodological Answer : For enzyme inhibition (e.g., cyclooxygenase-2):

  • In vitro assays : Use recombinant COX-2 enzyme with colorimetric substrates (e.g., prostaglandin G2G_2) to measure IC50_{50} values. Validate selectivity via COX-1 parallel assays .
  • Molecular docking : Dock the compound into COX-2’s active site (PDB ID: 5KIR) using AutoDock Vina. Focus on interactions with key residues (e.g., Arg-120, Tyr-355) .

Q. What experimental design principles apply to optimizing reaction conditions for scaling up synthesis without compromising purity?

  • Methodological Answer : Use design of experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example:

  • Central Composite Design : Test 3–5 levels of each factor and model interactions via response surface methodology.
  • Quality control : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) at each scale-up stage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.